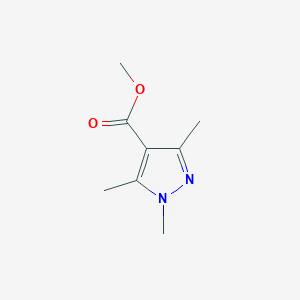

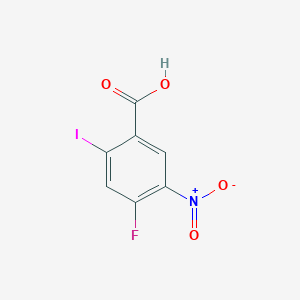

![molecular formula C12H16O3 B1438780 2-[(Tert-butoxy)methyl]benzoic acid CAS No. 857005-12-0](/img/structure/B1438780.png)

2-[(Tert-butoxy)methyl]benzoic acid

Descripción general

Descripción

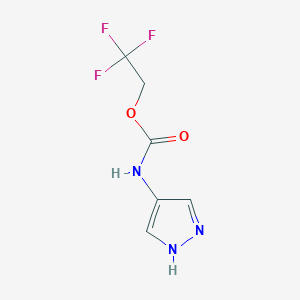

2-[(Tert-butoxy)methyl]benzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .

Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 86-87°C . .Aplicaciones Científicas De Investigación

Photolysis and DNA Damage

2-[(Tert-butoxy)methyl]benzoic acid, through its derivatives such as tert-butoxyl radicals, is involved in photolysis processes. Adam et al. (2002) studied the photolysis of pyridone, which releases tert-butoxyl radicals, a fragment of this compound. This study found that in aqueous solution, these radicals are involved in the photooxidation of DNA, causing oxidative damage (Adam et al., 2002).

Catalysis in Organic Synthesis

Lv et al. (2019) described the use of di-tert-butyl peroxide, related to this compound, in a palladium-catalyzed methylation of C-H bonds in benzoic acids. This process offers a route for synthesizing ortho-methyl benzoic acids, indicating the importance of tert-butoxyl groups in catalytic organic synthesis (Lv et al., 2019).

Transport Properties in Membranes

Tantishaiyakul et al. (2004) investigated the transport properties of benzoic acid ion-pairs in silicone membranes, with a focus on ion-pairs with varying lipophilicity, including tert-butylamine. This study highlights the role of tert-butoxyl derivatives in understanding membrane transport mechanisms (Tantishaiyakul et al., 2004).

Synthesis and Biological Properties

Grigan et al. (2000) synthesized tert-butyl esters of various benzoic acids, exploring their biological properties like elastase-inhibiting and cytotoxic activities. This research demonstrates the relevance of tert-butoxyl groups in medicinal chemistry (Grigan et al., 2000).

Applications in Asymmetric Hydrogenation

Imamoto et al. (2012) developed phosphine ligands with tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation. This work highlights the utility of tert-butoxyl groups in creating catalysts for specific chemical reactions (Imamoto et al., 2012).

Benzoic Acid Determination

Pan et al. (2005) developed a pyrolytic methylation technique to determine benzoic acid in soft drinks, using tert-butyl groups as part of the methodology. This reflects the analytical applications of tert-butoxyl derivatives in food chemistry (Pan et al., 2005).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if medical advice is needed .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPJCQJAOBCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

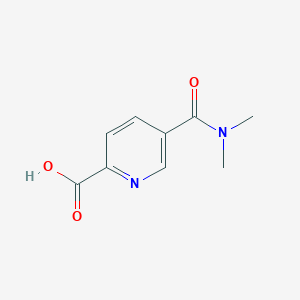

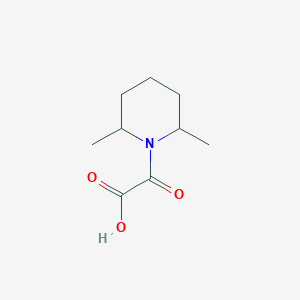

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)

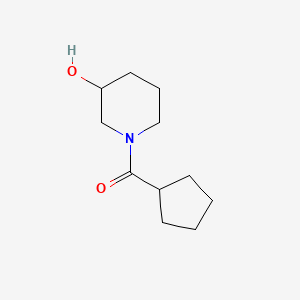

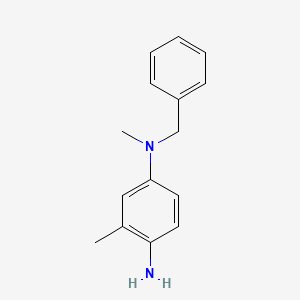

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)

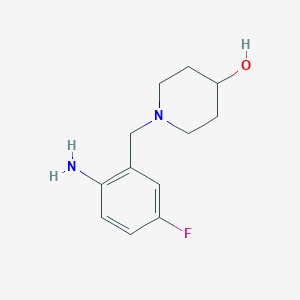

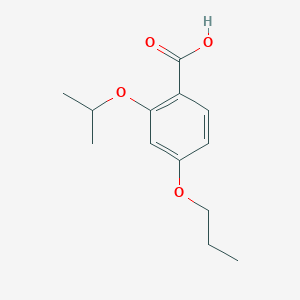

![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)